
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It is a small molecule that has shown significant potential in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile tool for scientific research.
However, one of the limitations of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine its efficacy and safety in human trials.
将来の方向性
There are several future directions for research on 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its efficacy in various cancer types and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of various inflammatory diseases and exploring its mechanism of action in more detail.
Additionally, more research is needed to determine its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its mechanism of action in more detail.
Conclusion:
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a promising compound that has shown significant potential in scientific research applications. Its low toxicity and wide range of potential applications make it a versatile tool for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
合成法
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylethylamine with hydrazine hydrate and sodium hydroxide in ethanol. The resulting product is then treated with chloroacetyl chloride to yield 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine.
科学的研究の応用
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has shown significant potential in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
特性
製品名 |
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine |
|---|---|
分子式 |
C10H12N4 |
分子量 |
188.23 g/mol |
IUPAC名 |
1-(2-phenylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChIキー |
BOUSFHMHFMNBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
正規SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




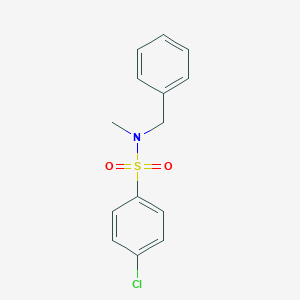
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)
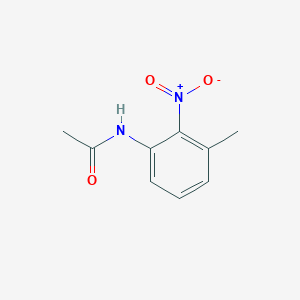

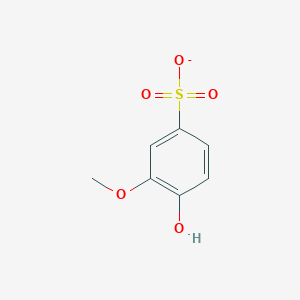
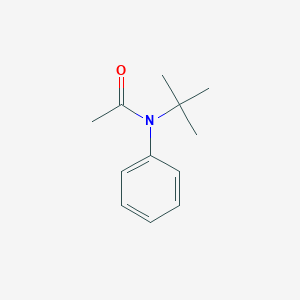

![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)
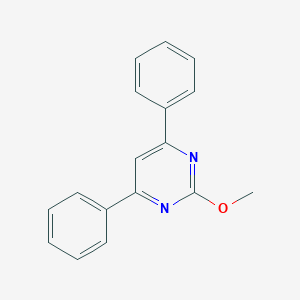
![5-[(3-Methylbutyl)amino]-5-oxopentanoic acid](/img/structure/B261543.png)